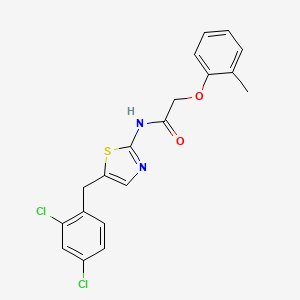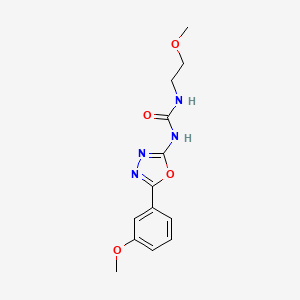
N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(o-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(o-tolyloxy)acetamide, commonly known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
DTTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DTTA has been investigated for its anti-tumor and anti-inflammatory properties. In biochemistry, DTTA has been used as a tool for studying protein-protein interactions and as a fluorescent probe for detecting metal ions. In material science, DTTA has been explored for its potential use in the development of organic semiconductors and liquid crystals.
作用机制
The mechanism of action of DTTA is still not fully understood. However, it is believed that DTTA exerts its effects by interacting with specific molecular targets, such as proteins and metal ions. DTTA has been shown to bind to metal ions, such as copper and zinc, and to inhibit the activity of enzymes that require these ions as cofactors.
Biochemical and Physiological Effects:
DTTA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DTTA can inhibit the proliferation and migration of cancer cells, reduce inflammation, and modulate the activity of enzymes involved in oxidative stress. In vivo studies have shown that DTTA can reduce tumor growth and improve the survival of mice with cancer.
实验室实验的优点和局限性
DTTA has several advantages for use in lab experiments. It is stable under a wide range of conditions, has a high solubility in organic solvents, and can be easily synthesized. However, DTTA also has some limitations. It can be toxic at high concentrations, and its effects can be influenced by the presence of other compounds in the experimental system.
未来方向
There are several future directions for research on DTTA. One area of interest is the development of DTTA-based fluorescent probes for imaging metal ions in biological systems. Another area of interest is the investigation of DTTA as a potential therapeutic agent for cancer and inflammatory diseases. Additionally, the development of DTTA-based materials for use in electronic devices and sensors is an area of active research.
合成方法
DTTA can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzylamine with thioamide, followed by the addition of o-tolyloxyacetyl chloride. The final product is obtained through purification and crystallization.
属性
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-12-4-2-3-5-17(12)25-11-18(24)23-19-22-10-15(26-19)8-13-6-7-14(20)9-16(13)21/h2-7,9-10H,8,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAKUFUDQTWIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(o-tolyloxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2909102.png)
![1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2909103.png)




![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2909110.png)



![(3-fluoropyridin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909119.png)
![N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2909120.png)
